molecular formula C18H21NO3 B11044449 (1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11044449
M. Wt: 299.4 g/mol
InChI Key: OPOAWURSOGNFAO-XNTDXEJSSA-N
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Description

1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a synthetic organic compound belonging to the pyrroloquinoline family. Compounds in this family are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .

Preparation Methods

The synthesis of 1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction is carried out by heating the reactants in boiling ethanol in the presence of piperidine as a base catalyst for 2–5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Scientific Research Applications

1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other derivatives of pyrroloquinoline, such as:

The uniqueness of 1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(3E)-3-(ethoxymethylidene)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C18H21NO3/c1-6-22-10-15-14-8-12(21-5)7-13-11(2)9-18(3,4)19(16(13)14)17(15)20/h7-10H,6H2,1-5H3/b15-10+

InChI Key

OPOAWURSOGNFAO-XNTDXEJSSA-N

Isomeric SMILES

CCO/C=C/1\C2=CC(=CC3=C2N(C1=O)C(C=C3C)(C)C)OC

Canonical SMILES

CCOC=C1C2=CC(=CC3=C2N(C1=O)C(C=C3C)(C)C)OC

Origin of Product

United States

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